molecular formula C10H11ClF3NO2 B1591814 Methyl amino[4-(trifluoromethyl)phenyl]acetate hydrochloride CAS No. 390815-48-2

Methyl amino[4-(trifluoromethyl)phenyl]acetate hydrochloride

Cat. No. B1591814
M. Wt: 269.65 g/mol
InChI Key: OJQJUZZRIPUIBP-UHFFFAOYSA-N
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Description

Methyl amino[4-(trifluoromethyl)phenyl]acetate hydrochloride, also known as MAFH, is a chemical compound widely used in scientific research. It is a derivative of phenylacetic acid and contains both a methyl amine and a trifluoromethyl group. It is widely used in biochemical, physiological and pharmacological experiments due to its ability to act as a substrate for various enzymes.

Scientific Research Applications

Anticancer Applications

Amino acetate functionalized Schiff base organotin(IV) complexes have been studied for their anticancer properties. These complexes, characterized by various spectroscopic techniques, demonstrated significant cytotoxicity against multiple human tumor cell lines. The study suggests potential applications in the development of anticancer drugs (Basu Baul et al., 2009).

Antimalarial Activity

The synthesis and quantitative structure-activity relationships (QSAR) of tebuquine and related compounds showed promising antimalarial activity. These compounds demonstrated excellent activity against resistant strains of Plasmodium berghei in mice, encouraging their clinical trial in humans (Werbel et al., 1986).

Corrosion Inhibition

Research on α-aminophosphonates revealed their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid, a common medium in industrial pickling processes. Experimental and theoretical approaches confirmed their high inhibition efficiency, offering insights into developing new corrosion inhibitors (Gupta et al., 2017).

Antidiabetic Agents

Studies on (4-substituted benzyl)(trifluoromethyl)pyrazoles and -pyrazolones have identified potent antihyperglycemic agents in obese, diabetic db/db mice. These compounds correct hyperglycemia by selective inhibition of renal tubular glucose reabsorption, representing a new class of antidiabetic agents (Kees et al., 1996).

Electrochemical Studies

Electrochemical behavior studies of thiotriazoles in aqueous-alcoholic media have provided insights into the electrooxidation processes of these compounds. Such studies are crucial for understanding the redox behavior of related compounds in various solvents and can inform the design of electrochemical sensors or catalysts (Fotouhi et al., 2002).

Antihypertensive Agents

The synthesis and reactions of thiosemicarbazides, triazoles, and Schiff bases as antihypertensive α-blocking agents highlight their potential use in managing hypertension. Pharmacological screenings of these compounds have shown promising α-blocking activity and low toxicity, suggesting their suitability as antihypertensive agents (Abdel-Wahab et al., 2008).

properties

IUPAC Name

methyl 2-amino-2-[4-(trifluoromethyl)phenyl]acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2.ClH/c1-16-9(15)8(14)6-2-4-7(5-3-6)10(11,12)13;/h2-5,8H,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJQJUZZRIPUIBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50594747
Record name Methyl amino[4-(trifluoromethyl)phenyl]acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl amino[4-(trifluoromethyl)phenyl]acetate hydrochloride

CAS RN

390815-48-2
Record name Benzeneacetic acid, α-amino-4-(trifluoromethyl)-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=390815-48-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl amino[4-(trifluoromethyl)phenyl]acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-amino-2-[4-(trifluoromethyl)phenyl]acetate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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